Cas no 1821-20-1 (Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate structure
1821-20-1 structure
商品名:Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
CAS番号:1821-20-1
MF:C12H10O5
メガワット:234.2048
CID:1093363
PubChem ID:54684328

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
    • 4-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester
    • ethyl 4-hydroxy-2-oxochromene-3-carboxylate
    • 3-carbethoxy-4-hydroxy-coumarin
    • 3-ethoxycarbonyl 4-hydroxycoumarin
    • 3-ethoxycarbonyl-4-hydroxycoumarin
    • 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
    • AC1NS9A9
    • AC1NUZB2
    • AC1O9ZXZ
    • AJ-333
    • CBDivE_000144
    • NSC59829
    • Oprea1_694141
    • 2H-1-Benzopyran-3-carboxylic acid, ethyl ester
    • 2H-1-BENZOPYRAN-3-CARBOXYLIC ACID, 4-HYDROXY-2-OXO-, ETHYL ESTER
    • AB00073639-01
    • 3-CARBETHOXY-4-HYDROXYCOUMARIN
    • SMR000373083
    • CS-0298858
    • AB00073639-03
    • ethyl4-hydroxy-2-oxo-2H-chromene-3-carboxylate
    • F0920-0123
    • NSC-59829
    • DTXSID60171245
    • 1821-20-1
    • CHEMBL1402140
    • SR-01000395996-1
    • NCGC00246171-01
    • SCHEMBL8443505
    • AJ-333/09217020
    • SR-01000395996
    • HMS2743B07
    • CL-2660
    • MLS000770210
    • Ethyl 4-hydroxy-2-oxo-2H-1-benzoplyran-3-carboxylate
    • NSC 59829
    • AKOS000271194
    • Z57035393
    • インチ: InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3
    • InChIKey: RAGGBDBRGYOOED-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O

計算された属性

  • せいみつぶんしりょう: 234.0528
  • どういたいしつりょう: 234.05282342g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

  • PSA: 72.83
  • LogP: 1.67530

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0920-0123-10μmol
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0920-0123-3mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0920-0123-10mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0920-0123-25mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0920-0123-2mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0920-0123-5μmol
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0920-0123-20mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
20mg
$99.0 2023-07-28
Alichem
A449042007-1g
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 95%
1g
$306.00 2023-09-02
Life Chemicals
F0920-0123-4mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0920-0123-5mg
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
1821-20-1 90%+
5mg
$69.0 2023-07-28

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1): A Comprehensive Overview

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, commonly referred to by its CAS number 1821-20-1, is a chromenone derivative that has garnered significant attention in the field of biomedical research. This compound belongs to a class of benzo-pyrone derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The structure of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate features a chromenone core (a bicyclic structure consisting of a benzene ring fused to a pyrone moiety) with hydroxyl and carboxyethyl substituents. The carboxylate group at the 3-position and the hydroxy group at the 4-position play critical roles in determining its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Recent studies have highlighted the compound's potential as a natural product analog with applications in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals has been explored in the context of oxidative stress-related diseases, such as cardiovascular disorders, neurodegenerative diseases, and cancer.

Research advancements have demonstrated that Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that its anticancer effects are mediated through apoptosis induction, cell cycle arrest, and anti-proliferative activity. These findings underscore its potential as a lead compound for the development of novel anticancer agents.

Furthermore, this compound has shown remarkable anti-inflammatory properties by inhibiting key enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (Inducible Nitric Oxide Synthase). This makes it a promising candidate for the treatment of inflammatory diseases, including arthritis, inflammatory bowel disease, and chronic respiratory conditions.

Recent advancements in biopharmaceutical formulations have focused on enhancing the bioavailability and stability of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate. Novel approaches, such as nanoparticle delivery systems, liposomal encapsulation, and polymeric drug carriers, are being explored to overcome challenges related to its solubility and pharmacokinetics.

Preclinical studies have demonstrated the compound's potential in neuroprotection by reducing oxidative damage and inflammation in animal models of neurodegenerative diseases. This opens up new avenues for its application in central nervous system disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Moreover, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate has been investigated for its role in immunomodulation. Studies have shown that it can modulate the activity of immune cells, such as T-cells and B-cells, offering potential applications in oncology and autoimmune diseases.

Recent collaborative research efforts between academia and industry have focused on optimizing the synthetic routes for Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate to ensure scalability and cost-effectiveness. Advanced techniques, such as green chemistry and catalytic asymmetric synthesis, are being employed to achieve high yields and purity.

In conclusion, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1) represents a promising candidate for drug development across multiple therapeutic areas. Its unique combination of biological activities, chemical versatility, and preclinical efficacy positions it as a valuable tool in the arsenal of modern medicine.

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